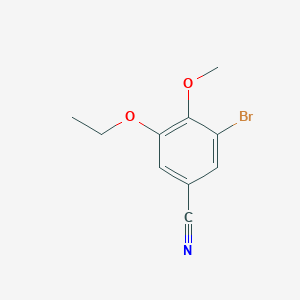

3-Bromo-5-ethoxy-4-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-ethoxy-4-methoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol It is a derivative of benzonitrile, featuring bromine, ethoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-5-ethoxy-4-methoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate the substitution of the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives or other oxidized products.

Scientific Research Applications

Chemistry: 3-Bromo-5-ethoxy-4-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used in the synthesis of molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzonitrile largely depends on its chemical reactivity and the nature of its interactions with other molecules. As a benzonitrile derivative, it can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The presence of bromine, ethoxy, and methoxy groups influences its reactivity and the pathways it follows in chemical transformations .

Comparison with Similar Compounds

- 3-Bromo-4-ethoxy-5-methoxybenzonitrile

- 2-Bromo-4-ethoxy-5-methoxybenzonitrile

- 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Comparison: 3-Bromo-5-ethoxy-4-methoxybenzonitrile is unique due to the specific positioning of its substituents on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo.

Biological Activity

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a chemical compound with potential biological activities, particularly in medicinal chemistry. Its structure includes a bromine atom, ethoxy and methoxy groups, and a cyano group, which contribute to its reactivity and possible therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrNO2, with a molecular weight of approximately 256.10 g/mol. The presence of the bromine atom and functional groups (ethoxy and methoxy) influences its lipophilicity and interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed based on structural analogs and preliminary studies:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in biochemical pathways. The hydrazide group in related compounds can form hydrogen bonds with enzymes or receptors, suggesting that this compound may also exhibit inhibitory effects.

- Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties. For instance, studies indicate that certain benzonitrile derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest .

- Anti-inflammatory Effects : The presence of ethoxy and methoxy groups in related compounds has been associated with anti-inflammatory activities, potentially through the modulation of cytokine release .

Synthesis and Biological Testing

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles to generate derivatives for testing. These derivatives can then be evaluated for their biological activity through various assays, including:

- Cytotoxicity assays : To assess the impact on cancer cell viability.

- Enzyme inhibition assays : To determine the compound's ability to inhibit specific enzymes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds that share structural features:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 3-Bromo-4-ethoxy-5-methoxybenzonitrile | Similar substitution pattern | Potential anticancer activity |

| 2-Bromo-4-isopropoxy-5-methoxybenzonitrile | Different alkyl group | Anti-inflammatory properties |

The variations in substituents can significantly affect the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development.

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-methoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCAZYRKZVCXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C#N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404009 |

Source

|

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515831-52-4 |

Source

|

| Record name | 3-bromo-5-ethoxy-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.